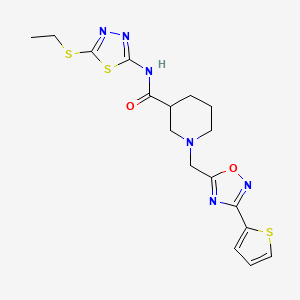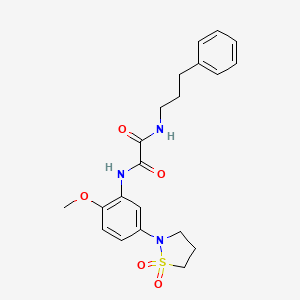![molecular formula C14H14N6O2 B2562871 N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-80-2](/img/structure/B2562871.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits promising antitumor effects. Researchers have found that it selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal tissues, making pathways supporting survival during glucose deprivation an intriguing therapeutic target in oncology. This derivative inhibits mitochondrial membrane potential, highlighting its dependence on mitochondria in glucose-starved cells .
Medicinal Chemistry and Cancer Metabolism
Understanding the metabolic adaptations of cancer cells is crucial for developing effective therapies. N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide has been studied in the context of cancer metabolism. Its mechanism of action involves targeting specific cellular pathways, including the mechanistic target of rapamycin (mTOR). This knowledge contributes to the development of novel antineoplastic drugs .
Selective Toxicity in Cancer Cells
The compound demonstrates good selectivity between cancer cells and normal cells, which is essential for minimizing side effects during treatment. Its unique structure and mode of action make it a potential candidate for targeted therapies .
Synthetic Lethality and Antitumor Activity
Synthetic lethality refers to exploiting the vulnerability of cancer cells by targeting specific genetic or metabolic pathways. N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide may act through synthetic lethality mechanisms, making it valuable for treating glucose-starved tumors. Researchers continue to explore its efficacy and safety .
Chemical Synthesis and Structural Characterization
Chemists have synthesized and characterized this compound, studying its properties and reactivity. Techniques like infrared spectroscopy (IR) have been used to analyze functional groups, such as the amide carbonyl (C=O) at 1666.79 cm^-1 in N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide, a related derivative .
Drug Development and Targeted Therapies
Given its potential antitumor activity, researchers are exploring ways to optimize this compound for clinical use. It may serve as a lead compound for developing targeted therapies against specific cancer types, especially those reliant on mitochondrial function .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(16-7-17-14)15-6-9-3-4-10-11(5-9)22-8-21-10/h3-5,7H,2,6,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPKBCIMWFOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2562801.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2562802.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2562803.png)

![Methyl 2-[(1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2562806.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)
![1,3,9-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2562810.png)
![2-[1-[(4-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2562811.png)